

Spectroscopic Profile of 2-Bromo-4-nitropyridine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-nitropyridine N-oxide

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This technical guide provides an in-depth overview of the spectroscopic properties of **2-Bromo-4-nitropyridine N-oxide** (CAS No. 52092-43-0), a key intermediate in synthetic and pharmaceutical chemistry. This document compiles available spectroscopic data, outlines detailed experimental methodologies for acquiring such data, and presents a logical workflow for the spectroscopic analysis of similar compounds.

Core Spectroscopic Data

The spectroscopic data for **2-Bromo-4-nitropyridine N-oxide** is essential for its identification, purity assessment, and structural elucidation. While a complete dataset is not publicly available across all techniques, this guide presents the currently accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR Data

A patent describing the synthesis of this compound reports the following proton NMR data.

Table 1: ¹H NMR Spectroscopic Data for **2-Bromo-4-nitropyridine N-oxide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.69	Singlet (s)	-	1H
8.51-8.40	Multiplet (m)	-	1H
8.07	Triplet (t)	6.4	1H
Solvent: CDCl ₃ , Frequency: 400 MHz			

¹³C NMR Data

Detailed experimental ¹³C NMR data for **2-Bromo-4-nitropyridine N-oxide** is not readily available in the public domain. For structurally similar pyridine N-oxide derivatives, the aromatic carbons typically resonate in the range of 120-150 ppm. The carbon bearing the bromine atom would be expected at the lower end of this range, while the carbons adjacent to the nitro and N-oxide groups would be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The PubChem database indicates the availability of an FTIR spectrum for **2-Bromo-4-nitropyridine N-oxide**, though a detailed peak list is not provided.^[1] Based on the known functional groups (aromatic ring, nitro group, N-oxide, C-Br bond), the expected characteristic absorption bands are outlined below.

Table 2: Expected FT-IR Absorption Bands for **2-Bromo-4-nitropyridine N-oxide**

Wavenumber (cm ⁻¹)	Vibration Type	Expected Intensity
3100-3000	Aromatic C-H Stretch	Medium to Weak
1600-1450	Aromatic C=C Bending	Medium to Strong
1550-1490	Asymmetric NO ₂ Stretch	Strong
1350-1315	Symmetric NO ₂ Stretch	Strong
1300-1200	N-O Stretch (N-oxide)	Strong
~850	C-N Stretch (Nitro group)	Medium
600-500	C-Br Stretch	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of **2-Bromo-4-nitropyridine N-oxide** is C₅H₃BrN₂O₃, with a molecular weight of approximately 218.99 g/mol .[\[1\]](#)

Table 3: Mass Spectrometry Data for **2-Bromo-4-nitropyridine N-oxide**

m/z Value	Interpretation
218/220	Molecular ion peak [M] ⁺ , showing the characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br in ~1:1 ratio).
Fragment Ions	Specific fragmentation data is not publicly available. Expected fragments would include loss of the nitro group (-NO ₂), the N-oxide oxygen (-O), and the bromine atom (-Br).

Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-4-nitropyridine N-oxide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). The sample should be a clear, homogenous solution.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range for aromatic protons (typically 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range for aromatic and functionalized carbons (typically 0-200 ppm).
 - A larger number of scans is required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2-Bromo-4-nitropyridine N-oxide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

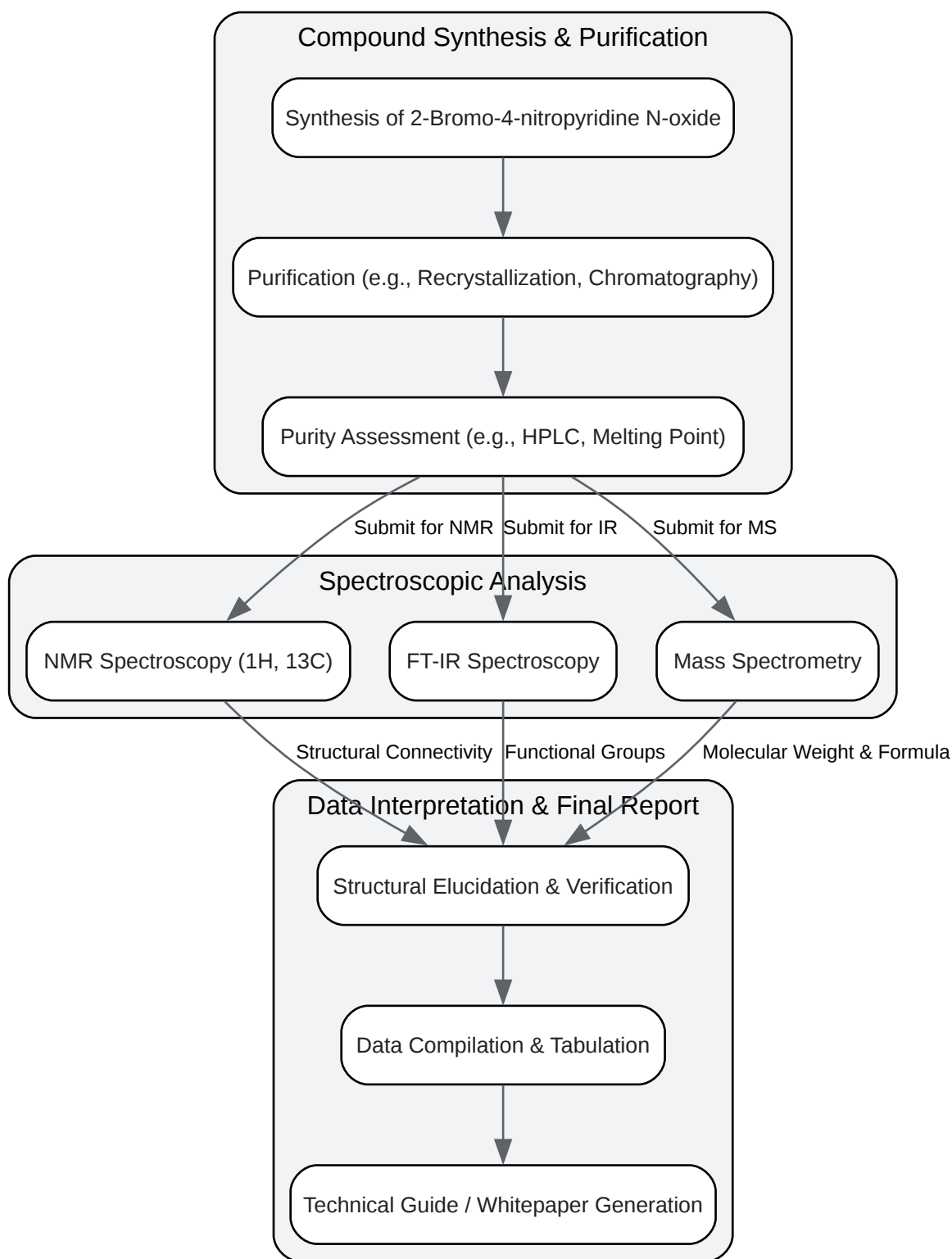
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Collection: Place the empty pellet holder in the spectrometer and record a background spectrum to account for atmospheric and instrumental noise.
- Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.
- Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation, forming a molecular ion and various fragment ions.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like **2-Bromo-4-nitropyridine N-oxide**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. 2-Bromo-4-nitropyridine N-oxide | C₅H₃BrN₂O₃ | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-nitropyridine N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334475#2-bromo-4-nitropyridine-n-oxide-spectroscopic-data-nmr-ir-ms]

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